N-Fmoc-2,3-dimethoxy-L-phenylalanine

Synthetic methodology Organozinc chemistry Polymethoxylated amino acids

N-Fmoc-2,3-dimethoxy-L-phenylalanine (CAS 1260604-86-1; C₂₆H₂₅NO₆; MW 447.48 g/mol) is an L-configured, orthogonally protected non-proteinogenic amino acid derivative. It features an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amine and two methoxy substituents located at the 2- and 3- positions of the aromatic phenyl ring.

Molecular Formula C26H25NO6
Molecular Weight 447.5 g/mol
Cat. No. B12285962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-2,3-dimethoxy-L-phenylalanine
Molecular FormulaC26H25NO6
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO6/c1-31-23-13-7-8-16(24(23)32-2)14-22(25(28)29)27-26(30)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1
InChIKeyPDRXHOVOTMVUNR-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-2,3-dimethoxy-L-phenylalanine: A Specialized Orthogonally Protected Amino Acid Building Block for Solid-Phase Peptide Synthesis


N-Fmoc-2,3-dimethoxy-L-phenylalanine (CAS 1260604-86-1; C₂₆H₂₅NO₆; MW 447.48 g/mol) is an L-configured, orthogonally protected non-proteinogenic amino acid derivative . It features an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amine and two methoxy substituents located at the 2- and 3- positions of the aromatic phenyl ring . This specific 2,3-dimethoxy substitution pattern is accessible through specialized synthetic routes, such as organozinc-mediated methodologies for polymethoxylated phenylalanines, and serves as a precision building block for introducing unique steric and electronic properties into synthetic peptides [1].

Why N-Fmoc-2,3-dimethoxy-L-phenylalanine Cannot Be Functionally Interchanged with Other Dimethoxy- or Mono-Methoxy Phenylalanine Isomers


In solid-phase peptide synthesis (SPPS), the substitution of one protected dimethoxyphenylalanine analog for another is not functionally equivalent due to divergent steric profiles, electronic distributions, and biochemical outcomes dictated by methoxy group positioning. The 2,3-substitution pattern of N-Fmoc-2,3-dimethoxy-L-phenylalanine confers a distinct stereoelectronic environment that differs from the more widely available 3,4- or 3,5-dimethoxy isomers, as well as from mono-methoxy derivatives [1]. Evidence from class-level studies demonstrates that even minimal side-chain modifications—including halogenation or methoxy placement—dramatically alter peptide self-assembly kinetics, hydrogel rheology, and receptor-binding pharmacophores [2]. Therefore, interchanging Fmoc-2,3-dimethoxy-L-phenylalanine with a 3,4- or 3,5-dimethoxy analog without rigorous structure-activity relationship (SAR) validation may compromise intended peptide conformation, target engagement, or material properties. The following evidence guide quantifies these differentiation dimensions where data are available.

Quantitative Differentiation Evidence: N-Fmoc-2,3-dimethoxy-L-phenylalanine vs. Structural Analogs


Synthetic Route Accessibility: Organozinc Methodology for Polymethoxylated Phenylalanines vs. Conventional Fmoc Protection

The 2,3-dimethoxy substitution pattern on the phenylalanine scaffold is not readily accessible via standard electrophilic aromatic substitution or conventional Fmoc protection of commercially available free amino acids. A direct synthesis approach employing organozinc chemistry has been specifically developed and validated for polymethoxylated phenylalanines, including the 2,3-dimethoxy variant [1]. This methodology represents a distinct synthetic route compared to the synthesis of simpler Fmoc-phenylalanine derivatives (e.g., Fmoc-Phe-OH) or even other regioisomers like 3,4-dimethoxy-phenylalanine, which may be prepared through alternative enzymatic or conventional protection strategies [2]. The availability of this specialized synthetic route directly impacts procurement considerations, as it may affect commercial supply consistency, lead times, and cost relative to more common dimethoxy regioisomers.

Synthetic methodology Organozinc chemistry Polymethoxylated amino acids

SPPS Process Stability: Comparative Storage and Handling Requirements

N-Fmoc-2,3-dimethoxy-L-phenylalanine exhibits a physical form of a white solid, consistent with its D-enantiomer counterpart, and is recommended for storage at 0–8°C to maintain integrity for SPPS applications . This storage requirement aligns with standard Fmoc-amino acid handling protocols and is identical to that specified for Fmoc-3,4-dimethoxy-D-phenylalanine (ChemImpex Cat. 07336) . The compound is suitable for standard Fmoc SPPS deprotection using piperidine in DMF, consistent with the class of Fmoc-protected amino acids . While no direct differential stability data exist for the 2,3- vs. 3,4- or 3,5-isomers, the comparable physical properties and storage requirements indicate that the 2,3-isomer does not introduce additional handling burdens relative to its regioisomeric counterparts.

Solid-phase peptide synthesis Fmoc strategy Amino acid storage

Stereochemical Purity: L-Enantiomer Specificity and Optical Rotation Differentiation

The L-enantiomer of N-Fmoc-2,3-dimethoxy-phenylalanine (target compound) is the stereochemically defined building block for incorporation into peptides with native L-configuration. While specific optical rotation data for the L-enantiomer were not identified in the available sources, data exist for the corresponding D-enantiomer, which exhibits [α]²⁰ᴅ = 24 ± 2° (c=1 in DMF) for Fmoc-3,4-dimethoxy-D-phenylalanine . The absolute stereochemistry of the 2,3-isomer is confirmed by IUPAC nomenclature and InChI Key: the L-enantiomer has InChI Key PDRXHOVOTMVUNR-QFIPXVFZSA-N, while the D-enantiomer has InChI Key PDRXHOVOTMVUNR-JOCHJYFZSA-N . This stereochemical distinction is critical for applications requiring L-amino acid incorporation; substitution with the D-enantiomer would invert peptide backbone chirality and potentially abolish biological activity. Procurement specifications should explicitly verify the L-configuration via optical rotation or chiral HPLC to avoid inadvertent use of the D-isomer.

Chiral purity Enantiomeric excess Optical rotation

Conformational and Electronic Modulation: Class-Level Evidence for 2,3-Dimethoxy Substitution Impact

The 2,3-dimethoxyphenyl motif introduces distinct aromatic diversity and electron-donating properties compared to unsubstituted phenylalanine, mono-methoxy, or alternative dimethoxy regioisomers (e.g., 3,4- or 3,5-) . Class-level inference from SAR studies on Fmoc-phenylalanine derivatives demonstrates that side-chain modifications—including methoxy substitution pattern—directly influence peptide conformation, π-π stacking interactions, and receptor-binding pharmacophores [1]. Specifically, the presence and position of methoxy groups modulate hydrophobicity, hydrogen-bonding potential, and overall peptide folding, which are critical parameters in designing peptides with tailored stability, self-assembly behavior, or target selectivity . While direct quantitative comparator data (e.g., IC₅₀ or Kd values for 2,3- vs. 3,4-isomers in a defined assay) are not currently available in the public domain, the established SAR principles indicate that the 2,3-substitution pattern offers a distinct conformational and electronic profile that cannot be replicated by 3,4- or 3,5-dimethoxy analogs.

Peptide conformation Structure-activity relationship π-π stacking

Precision Research Applications for N-Fmoc-2,3-dimethoxy-L-phenylalanine Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Peptide Pharmacophores Requiring Ortho-Methoxy Steric Constraints

For medicinal chemistry programs exploring novel peptide-based therapeutics, N-Fmoc-2,3-dimethoxy-L-phenylalanine serves as a specialized SAR probe. Its 2,3-dimethoxy substitution pattern provides a unique combination of ortho- and meta- steric and electronic effects that cannot be achieved with the more common 3,4- or 3,5-dimethoxy isomers [1]. Class-level evidence indicates that methoxy positioning modulates π-π stacking and hydrogen-bonding interactions critical for receptor engagement . This compound is indicated for laboratories seeking to systematically explore phenylalanine side-chain modifications to optimize target binding affinity, selectivity, or metabolic stability . Procurement should be considered when SAR campaigns require a distinct regioisomeric comparator to 3,4- or 3,5-substituted analogs.

Solid-Phase Synthesis of L-Configured Peptides Containing Unnatural 2,3-Dimethoxy-Phenylalanine Residues

N-Fmoc-2,3-dimethoxy-L-phenylalanine is a ready-to-use building block for standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols [1]. Its Fmoc protecting group is compatible with routine piperidine deprotection in DMF, and its storage requirements (0–8°C) align with standard laboratory handling of Fmoc-amino acids . The L-configuration ensures incorporation into peptides with native backbone stereochemistry. This compound is appropriate for academic and industrial peptide synthesis laboratories requiring the 2,3-dimethoxy substitution pattern for studies of peptide conformation, protein-protein interactions, or bioactive peptide analog development.

Development of Peptide-Based Biomaterials with Tailored Self-Assembly Properties

Class-level studies on Fmoc-phenylalanine derivatives demonstrate that side-chain substitution significantly influences self-assembly kinetics and hydrogel rheological properties [1]. The 2,3-dimethoxy substitution pattern offers a distinct hydrophobic and π-stacking profile compared to unsubstituted phenylalanine or alternative dimethoxy regioisomers. Researchers in biomaterials science and peptide nanotechnology may utilize N-Fmoc-2,3-dimethoxy-L-phenylalanine as a building block to engineer hydrogels, nanofibrils, or other supramolecular structures with customized gelation behavior, mechanical properties, or bioactivity [1]. This application is supported by class-level inference from Fmoc-Phe self-assembly SAR studies.

Stereochemically Defined L-Peptide Synthesis for Opioid or Neurological Target Research

Dimethoxyphenylalanine residues have been incorporated into opioid peptide pharmacophores, where the substitution pattern and stereochemistry are critical for selective receptor binding [1]. The L-configuration of N-Fmoc-2,3-dimethoxy-L-phenylalanine (distinguished from its D-enantiomer by InChI Key ) ensures compatibility with native peptide-receptor recognition. For research programs investigating modified opioid peptides, neuropeptides, or other GPCR-targeting ligands, this compound provides a stereochemically defined, orthogonally protected building block for exploring the impact of 2,3-dimethoxy substitution on target engagement and downstream signaling [1].

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